N-(4-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide N-(4-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 851718-12-2
VCID: VC4521651
InChI: InChI=1S/C19H21N3O3S/c1-13-6-4-5-7-17(13)19-12-18(20-22(19)14(2)23)15-8-10-16(11-9-15)21-26(3,24)25/h4-11,19,21H,12H2,1-3H3
SMILES: CC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC=C(C=C3)NS(=O)(=O)C
Molecular Formula: C19H21N3O3S
Molecular Weight: 371.46

N-(4-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

CAS No.: 851718-12-2

Cat. No.: VC4521651

Molecular Formula: C19H21N3O3S

Molecular Weight: 371.46

* For research use only. Not for human or veterinary use.

N-(4-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide - 851718-12-2

Specification

CAS No. 851718-12-2
Molecular Formula C19H21N3O3S
Molecular Weight 371.46
IUPAC Name N-[4-[2-acetyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Standard InChI InChI=1S/C19H21N3O3S/c1-13-6-4-5-7-17(13)19-12-18(20-22(19)14(2)23)15-8-10-16(11-9-15)21-26(3,24)25/h4-11,19,21H,12H2,1-3H3
Standard InChI Key RBOMJXNPCICTBF-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC=C(C=C3)NS(=O)(=O)C

Introduction

N-(4-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound featuring a pyrazole ring, a common pharmacophore associated with various biological activities, including antimicrobial and enzyme inhibitory properties. The compound's structure includes a methanesulfonamide group, an acylated pyrazole moiety, and an o-tolyl group, contributing to its chemical reactivity and potential pharmacological properties.

Synthesis and Chemical Reactions

The synthesis of N-(4-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step reactions. These reactions allow for the precise construction of the desired molecular architecture, enabling modifications to enhance pharmacological properties.

Reaction TypeDescription
Acid-Base ReactionsParticipation in various chemical transformations
Multi-Step SynthesisAllows for precise molecular construction

Biological Activity and Potential Applications

Research indicates that compounds with similar structures exhibit significant biological activity, including potential applications in:

  • Antimicrobial Activity: Pyrazole rings are associated with antimicrobial properties.

  • Enzyme Inhibition: Methanesulfonamide groups can inhibit enzymes by binding to their active sites.

  • Cancer Research: Interaction studies with kinases involved in cancer progression are of interest.

Application AreaDescription
Antimicrobial ActivityPotential against bacterial and fungal strains
Enzyme InhibitionDisrupts enzyme function by binding to active sites
Cancer ResearchInteraction with kinases involved in cancer progression

Research Findings and Future Directions

While specific data on N-(4-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is limited, related compounds have shown promising results in various biological assays. Further research should focus on in vitro and in vivo studies to evaluate its efficacy and safety. Techniques such as molecular docking and surface plasmon resonance can elucidate its interaction with biological targets.

Research MethodObjective
In Vitro StudiesAssess activity against target cells or enzymes
In Vivo StudiesEvaluate efficacy and safety in animal models
Molecular DockingUnderstand binding affinity to target proteins

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